molecular formula C20H18BrClN2O7 B4002453 3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

Cat. No.: B4002453
M. Wt: 513.7 g/mol
InChI Key: BDSMAEFREAKUON-UHFFFAOYSA-N
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Description

3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C20H18BrClN2O7 and its molecular weight is 513.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.99859 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis

Research has shown that derivatives of 4(3H)-quinazolinone can undergo regioselective synthesis to produce N(3)-alkylation in specific solvents, demonstrating the compound's versatility in chemical reactions. This property is crucial for creating specialized molecules for further research applications (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. These studies contribute to understanding how modifications in the quinazolinone scaffold can influence the biological activity of these compounds, suggesting potential applications in developing new antimicrobial agents (El-hashash, Darwish, Rizk, & El-Bassiouny, 2011).

Corrosion Inhibition

Theoretical studies on quinoxalines, closely related to quinazolinones, have shown their potential as corrosion inhibitors for metals in acidic media. These findings indicate the possible application of quinazolinone derivatives in protecting metals from corrosion, which is significant for industrial applications (Zarrouk et al., 2014).

Synthesis and Biological Activity

Further studies have focused on the synthesis of new 4(3H)-quinazolinone derivatives and evaluating their biological activities, such as anticonvulsant and analgetic effects. These investigations highlight the compound's potential in contributing to new therapeutic agents (Wolfe et al., 1990).

Antioxidant Properties

Recent research has synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties. This study provides insight into the structure-antioxidant activity relationships, suggesting the importance of quinazolinone derivatives in developing antioxidant agents (Mravljak, Slavec, Hrast, & Sova, 2021).

Properties

IUPAC Name

3-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3.C2H2O4/c19-15-11-13(20)5-6-17(15)25-10-9-24-8-7-22-12-21-16-4-2-1-3-14(16)18(22)23;3-1(4)2(5)6/h1-6,11-12H,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSMAEFREAKUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=C(C=C(C=C3)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Reactant of Route 2
3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Reactant of Route 3
3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Reactant of Route 4
3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Reactant of Route 5
3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Reactant of Route 6
3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate

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